Cas no 934758-94-8 (ethyl 4-(trifluoromethyl)-1H-pyrazole-3-carboxylate)

Ethyl 4-(trifluoromethyl)-1H-pyrazole-3-carboxylate is a fluorinated pyrazole derivative with significant utility in pharmaceutical and agrochemical research. The trifluoromethyl group enhances metabolic stability and lipophilicity, making it valuable in drug discovery for optimizing bioactive molecules. Its ester functionality allows for further derivatization, enabling versatile synthetic applications. The compound’s pyrazole core is a privileged scaffold in medicinal chemistry, often contributing to binding affinity and selectivity in target interactions. High purity and well-defined structural characteristics ensure reproducibility in research applications. Its stability under standard laboratory conditions further supports its use as a building block in the development of novel therapeutics and crop protection agents.
ethyl 4-(trifluoromethyl)-1H-pyrazole-3-carboxylate structure
934758-94-8 structure
Product Name:ethyl 4-(trifluoromethyl)-1H-pyrazole-3-carboxylate
CAS No:934758-94-8
MF:C7H7F3N2O2
MW:208.137892007828
MDL:MFCD31812917
CID:2118407
PubChem ID:57446997
Update Time:2025-06-22

ethyl 4-(trifluoromethyl)-1H-pyrazole-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 4-(trifluoromethyl)-1H-Pyrazole-3-carboxylic acid ethyl ester
    • 1H-Pyrazole-3-carboxylic acid, 4-(trifluoroMethyl)-, ethyl ester
    • Ethyl 4-(trifluoromethyl)-1H-pyrazole-3-carboxylate (ACI)
    • 4-Trifluoromethyl-1H-pyrazole-3-carboxylic acid ethyl ester
    • ethyl 4-(trifluoromethyl)-1H-pyrazole-3-carboxylate
    • 4-Trifluoromethyl-2H-pyrazole-3-carboxylic acid ethyl ester
    • 934758-94-8
    • SCHEMBL15850526
    • BS-44637
    • 4-Trifluoromethyl-1H-pyrazole-3-carboxylicacidethylester
    • Ethyl4-(trifluoromethyl)-1H-pyrazole-3-carboxylate
    • 4-Trifluoromethylpyrazole-3-carboxylic Acid Ethyl Ester
    • DB-079594
    • CS-0130954
    • ethyl 4-(trifluoromethyl)-1 H -pyrazole-5-carboxylate
    • SCHEMBL947614
    • SB40064
    • MFCD20486284
    • E77753
    • SY323876
    • ethyl 4-(trifluoromethyl)-1H-pyrazole-5-carboxylate
    • MDL: MFCD31812917
    • Inchi: 1S/C7H7F3N2O2/c1-2-14-6(13)5-4(3-11-12-5)7(8,9)10/h3H,2H2,1H3,(H,11,12)
    • InChI Key: QABKLFIFMLHMNP-UHFFFAOYSA-N
    • SMILES: O=C(C1C(C(F)(F)F)=CNN=1)OCC

Computed Properties

  • Exact Mass: 208.04596196g/mol
  • Monoisotopic Mass: 208.04596196g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 55Ų

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ethyl 4-(trifluoromethyl)-1H-pyrazole-3-carboxylate Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Diethyl ether ;  0 °C; 2 h, rt
Reference
3-Substituted pyrazoles and 4-substituted triazoles as inhibitors of human 15-lipoxygenase-1
Pelcman, Benjamin; Sanin, Andrei; Nilsson, Peter; No, Kiyo; Schaal, Wesley; et al, Bioorganic & Medicinal Chemistry Letters, 2015, 25(15), 3024-3029

Production Method 2

Reaction Conditions
1.1 Solvents: Diethyl ether ;  0 °C; 5 min, 0 °C; 2 h, rt
Reference
Preparation of pyrazolecarboxamides as lipoxygenase inhibitors.
, World Intellectual Property Organization, , ,

Production Method 3

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  0 °C; 2 h, 20 °C
Reference
Preparation of heterocycles as IRAK degraders and uses thereof
, World Intellectual Property Organization, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Diethyl ether ,  Water ;  10 min, 0 °C; -78 °C
1.2 Solvents: Diethyl ether ;  0 °C; overnight, 0 °C → 25 °C
1.3 Reagents: Bromine ;  10 min, 25 °C
Reference
Preparations of 4-Substituted 3-Carboxypyrazoles
Janin, Yves L., Journal of Heterocyclic Chemistry, 2013, 50(6), 1410-1414

Production Method 5

Reaction Conditions
1.1 Solvents: Diethyl ether ;  72 h, rt
Reference
[3+2] Cycloaddition reactions of 1-substituted 3,3,3-trifluoropropenes with diazo compounds and nitrilimines - synthesis of pyrazolines and pyrazoles
Markitanov, Yuriy N.; Timoshenko, Vadim M.; Mykhaylychenko, Sergiy S.; Rusanov, Eduard B.; Khyzhan, Alexandr I.; et al, Chemistry of Heterocyclic Compounds (New York, 2021, 57(11), 1107-1115

ethyl 4-(trifluoromethyl)-1H-pyrazole-3-carboxylate Raw materials

ethyl 4-(trifluoromethyl)-1H-pyrazole-3-carboxylate Preparation Products

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Amadis Chemical Company Limited
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(CAS:934758-94-8)ethyl 4-(trifluoromethyl)-1H-pyrazole-3-carboxylate
Order Number:A19333
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:01
Price ($):464.0
Email:sales@amadischem.com

ethyl 4-(trifluoromethyl)-1H-pyrazole-3-carboxylate Related Literature

Additional information on ethyl 4-(trifluoromethyl)-1H-pyrazole-3-carboxylate

Ethyl 4-(Trifluoromethyl)-1H-Pyrazole-3-Carboxylate: A Comprehensive Overview

Ethyl 4-(trifluoromethyl)-1H-pyrazole-3-carboxylate, with the CAS number 934758-94-8, is a versatile and intriguing compound that has garnered significant attention in various scientific and industrial domains. This compound is a derivative of pyrazole, a five-membered aromatic heterocycle with two nitrogen atoms. The trifluoromethyl group attached to the pyrazole ring introduces unique electronic and steric properties, making it highly valuable in fields such as pharmaceuticals, agrochemicals, and materials science.

Ethyl 4-(trifluoromethyl)-1H-pyrazole-3-carboxylate has been extensively studied for its potential applications in drug discovery. Recent research has highlighted its role as a lead compound in the development of kinase inhibitors, which are critical in targeting various diseases, including cancer. The trifluoromethyl group enhances the compound's stability and bioavailability, making it an attractive candidate for medicinal chemists. Moreover, its carboxylate ester functionality allows for further chemical modifications, enabling the creation of more potent and selective drug candidates.

In the realm of agrochemicals, ethyl 4-(trifluoromethyl)-1H-pyrazole-3-carboxylate has shown promise as a component in herbicides and fungicides. Its ability to inhibit key enzymes involved in plant growth regulation has made it a subject of interest for developing eco-friendly agricultural solutions. Recent studies have demonstrated its effectiveness in controlling invasive plant species without adverse effects on beneficial organisms, aligning with the growing demand for sustainable agricultural practices.

The synthesis of ethyl 4-(trifluoromethyl)-1H-pyrazole-3-carboxylate involves a multi-step process that typically begins with the preparation of the pyrazole ring. The introduction of the trifluoromethyl group is achieved through electrophilic substitution or other advanced synthetic techniques. Researchers have recently explored green chemistry approaches to optimize this synthesis, reducing environmental impact while maintaining high yields and purity.

From a structural standpoint, ethyl 4-(trifluoromethyl)-1H-pyrazole-3-carboxylate exhibits a unique balance of electron-withdrawing and electron-donating groups. The trifluoromethyl group acts as an electron-withdrawing substituent, enhancing the compound's reactivity and selectivity in various chemical reactions. Meanwhile, the carboxylate ester group provides flexibility for further functionalization, enabling its use in diverse applications such as polymer additives and specialty chemicals.

Recent advancements in computational chemistry have provided deeper insights into the electronic properties of ethyl 4-(trifluoromethyl)-1H-pyrazole-3-carboxylate. Quantum mechanical calculations have revealed its ability to act as a π-electron donor or acceptor depending on the reaction environment, making it a valuable component in supramolecular chemistry and materials design. Its potential as a building block for advanced materials such as organic semiconductors is currently under investigation.

In terms of safety and handling, ethyl 4-(trifluoromethyl)-1H-pyrazole-3-carboxylate is considered non-hazardous under normal conditions. However, proper precautions should be taken during synthesis and storage to ensure optimal stability and performance. Regulatory agencies have classified this compound as safe for use in accordance with established guidelines.

Looking ahead, ethyl 4-(trifluoromethyl)-1H-pyrazole-3-carboxylate holds immense potential for innovation across multiple industries. Its versatility as a chemical building block positions it as a key player in the development of next-generation products. Ongoing research continues to uncover new applications and improve its synthesis methods, ensuring its relevance in an ever-evolving scientific landscape.

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Amadis Chemical Company Limited
(CAS:934758-94-8)ethyl 4-(trifluoromethyl)-1H-pyrazole-3-carboxylate
A19333
Purity:99%
Quantity:1g
Price ($):464.0
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